![molecular formula C8H10N2O2S B236941 Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate CAS No. 134455-96-2](/img/structure/B236941.png)
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate is a natural product found in Antillogorgia bipinnata with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate is involved in various chemical synthesis processes. For instance, it is used in the synthesis of furanoid esters from unsaturated fatty esters, as demonstrated by Jie and Lam (1977) in their study on fatty acids. They explored the synthesis of methyl substituted C18 furanoid esters through various methods including mercuration-demercuration reactions and treatments with dimethyl sulphoxide and other catalysts (Jie & Lam, 1977).
Applications in Fatty Acid Esters Synthesis
Jie and Ahmad (1983) researched the partial synthesis of C18 mono- and dimethyl furanoid fatty esters, involving the use of this compound. Their work focused on the methylation of various dioxo derivatives of epoxy fatty esters, leading to the creation of novel furanoid esters (Jie & Ahmad, 1983).
Structural Analysis and Reactions
In another study, Mara et al. (1982) examined tricyclic products derived from reactions involving this compound, particularly focusing on the X-Ray structure of its derivatives. This research provides valuable insights into the molecular structure and potential reactivity of such compounds (Mara, Singh, Thomas, & Williams, 1982).
Epoxidation Reactions
The compound is also a subject in studies involving epoxidation reactions. For instance, Jie and Pasha (1998) investigated the epoxidation of unsaturated fatty esters, which included this compound, using potassium peroxomonosulfate. Their research contributes to the understanding of the reactivity of such compounds in the presence of specific chemical reagents (Jie & Pasha, 1998).
Novel Derivative Synthesis
Jie, Pasha, and Alam (1998) also synthesized novel triazole fatty acid derivatives from acetylenic fatty esters, which include this compound. Their work focuses on the reaction of activated acetylenic fatty acid esters with sodium azide, contributing to the field of fatty acid chemistry (Jie, Pasha, & Alam, 1998).
Eigenschaften
CAS-Nummer |
134455-96-2 |
|---|---|
Produktname |
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate |
Molekularformel |
C8H10N2O2S |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate |
InChI |
InChI=1S/C25H28O10/c1-11-7-19-22-25(5,35-22)10-15-8-17(24(29)33-15)18(31-13(3)26)9-16(12(2)23(28)30-6)21(20(11)34-19)32-14(4)27/h7-8,15-16,18,21-22H,2,9-10H2,1,3-6H3 |
InChI-Schlüssel |
DORQEQXBYZYXMV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



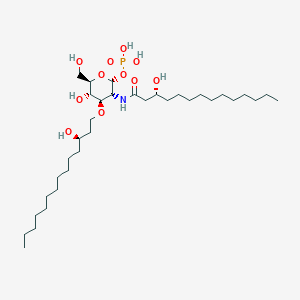
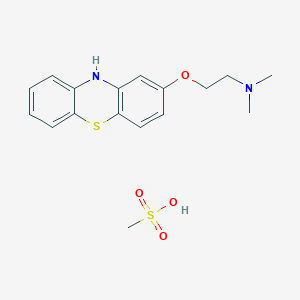
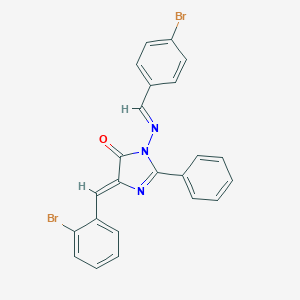
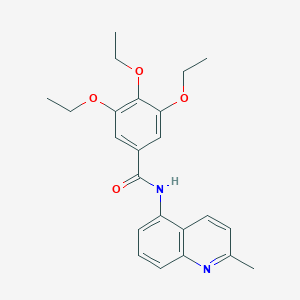
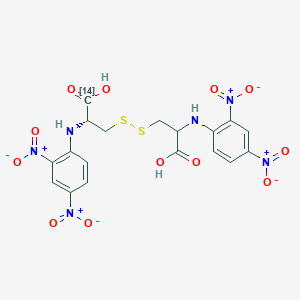
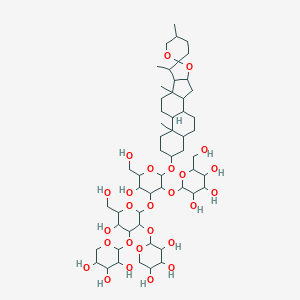
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
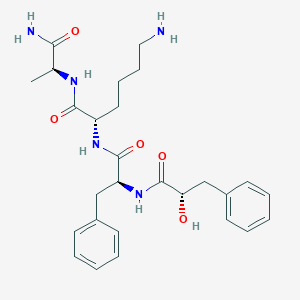
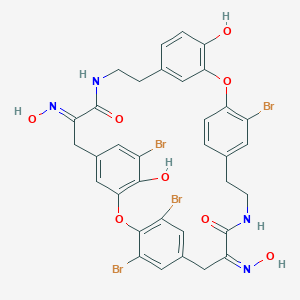
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
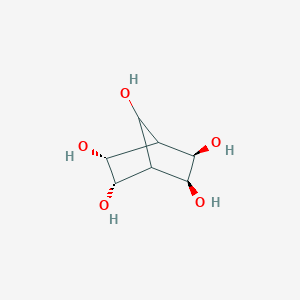
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)